(R)-2-Ethylhexanoic acid
Overview
Description
®-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral carboxylic acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various industrial applications, including the production of metal soaps, plasticizers, and as a catalyst in polymerization reactions.
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-alpha lipoic acid, have been found to inhibit histone deacetylases (hdacs) at physiologically relevant concentrations . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key process in gene regulation.
Mode of Action
Based on its structural similarity to ®-alpha lipoic acid, it may interact with its targets (like hdacs) and cause changes in gene expression by altering the state of dna wrapping around histones .
Biochemical Pathways
Compounds with similar structures, such as ®-alpha lipoic acid, have been shown to affect various metabolic pathways . For instance, they can influence the mevalonate pathway, which is crucial for the biosynthesis of several classes of bioactive molecules including cholesterol .
Pharmacokinetics
Similar compounds like ®-alpha lipoic acid have been reported to have poor absorption and low bioavailability due to their tendency to polymerize and poor aqueous solubility .
Result of Action
Similar compounds like ®-alpha lipoic acid have been shown to cause hyperacetylation of hdac substrates, which can lead to changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Ethylhexanoic acid. It is generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and activity of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Ethylhexanoic acid can be synthesized through several methods:
Oxidation of 2-Ethylhexanol: One common method involves the oxidation of 2-ethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Hydrolysis of 2-Ethylhexanenitrile: Another method involves the hydrolysis of 2-ethylhexanenitrile in the presence of a strong acid or base. This reaction converts the nitrile group into a carboxylic acid group, yielding ®-2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, ®-2-ethylhexanoic acid is often produced through the oxidation of 2-ethylhexanol. This process is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through amidation reactions with amines.
Ketones/Aldehydes: Formed through controlled oxidation reactions.
Scientific Research Applications
®-2-Ethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of metal soaps, plasticizers, and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
®-2-Ethylhexanoic acid can be compared with other similar compounds, such as:
2-Ethylhexanoic Acid: The non-chiral form of the compound, which lacks the specific three-dimensional arrangement.
Hexanoic Acid: A shorter-chain carboxylic acid with different physical and chemical properties.
Octanoic Acid: A longer-chain carboxylic acid with distinct applications and reactivity.
Uniqueness: ®-2-Ethylhexanoic acid’s chiral nature and specific three-dimensional arrangement make it unique compared to its non-chiral counterparts
Properties
IUPAC Name |
(2R)-2-ethylhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56006-48-5 | |
Record name | (-)-2-Ethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.